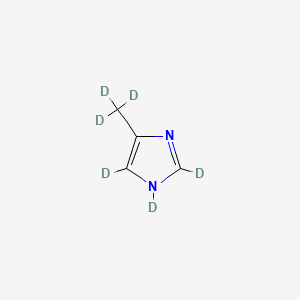
1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole is a deuterated derivative of imidazole, a five-membered heterocyclic compound. Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms in this compound, which can significantly alter its chemical and physical properties. This compound has gained attention in scientific research due to its potential therapeutic and environmental applications.
Future Directions
Imidazoles, including 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole, have a broad range of applications in pharmaceuticals, agrochemicals, solar cells, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Therefore, the future directions in this field may involve the development of more efficient and versatile methods for the synthesis of imidazoles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole typically involves the deuteration of imidazole. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. Another approach involves the use of deuterated reagents in the synthesis of imidazole derivatives .
Industrial Production Methods: Industrial production of deuterated compounds often employs large-scale catalytic exchange reactions. The process involves the use of deuterium gas and catalysts such as palladium on carbon (Pd/C) to facilitate the exchange of hydrogen atoms with deuterium. This method ensures high yields and purity of the deuterated product .
Chemical Reactions Analysis
Types of Reactions: 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The deuterium atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.
Major Products: The major products formed from these reactions include deuterated imidazole derivatives, N-oxides, and amine derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in various chemical studies, including reaction mechanisms and kinetic isotope effects.
Biology: The compound is employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Deuterated compounds are explored for their potential therapeutic benefits, including improved pharmacokinetics and reduced toxicity.
Industry: It is used in the development of advanced materials and as a tracer in environmental studies.
Mechanism of Action
The mechanism of action of 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole involves its interaction with molecular targets and pathways similar to those of non-deuterated imidazole. The presence of deuterium can influence the compound’s binding affinity, stability, and reactivity. Deuterium’s higher bond dissociation energy compared to hydrogen can lead to altered reaction kinetics and metabolic stability.
Comparison with Similar Compounds
Imidazole: The non-deuterated parent compound.
2-Methylimidazole: A methyl-substituted derivative.
4,5-Dimethylimidazole: A dimethyl-substituted derivative.
Uniqueness: 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole is unique due to the presence of deuterium atoms, which impart distinct chemical and physical properties. These properties can lead to improved stability, altered reaction kinetics, and potential therapeutic benefits compared to non-deuterated analogs.
Properties
IUPAC Name |
1,2,5-trideuterio-4-(trideuteriomethyl)imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2/c1-4-2-5-3-6-4/h2-3H,1H3,(H,5,6)/i1D3,2D,3D/hD |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSZMDLNRCVEIJ-RSRPWSGMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(N1[2H])[2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
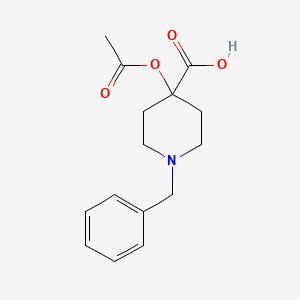
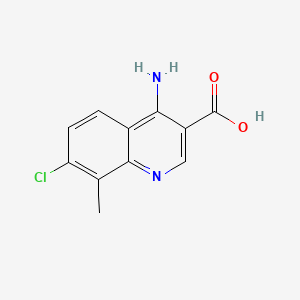
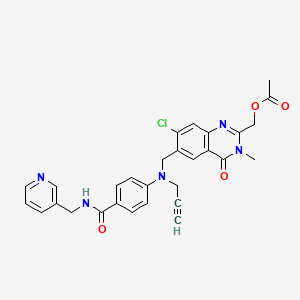

![4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B572094.png)
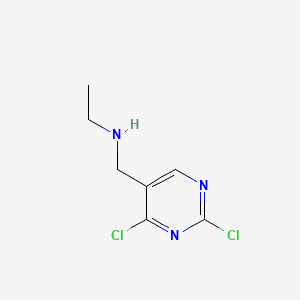
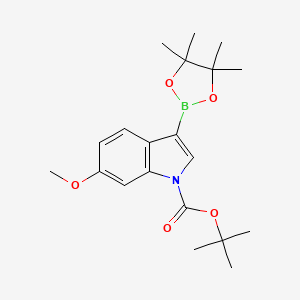



![2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B572103.png)
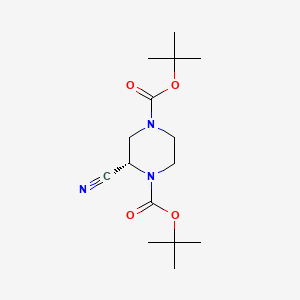
![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B572105.png)

